N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenethyl group and a fluoro-nitrophenyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxalamide structure. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen gas and palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Reduction: Formation of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-(4-chlorophenethyl)-N2-(4-fluoro-3-aminophenyl)oxalamide: A reduced form of the compound with an amino group instead of a nitro group.
N1-(4-chlorophenethyl)-N2-(4-fluoro-3-methoxyphenyl)oxalamide: A derivative with a methoxy group instead of a nitro group.
Uniqueness: N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is unique due to the presence of both a chlorophenethyl group and a fluoro-nitrophenyl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4/c17-11-3-1-10(2-4-11)7-8-19-15(22)16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUGAGXDYVFIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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